molecular formula C10H16N2 B12974101 (S)-3-(1-Aminopropyl)-2-methylaniline

(S)-3-(1-Aminopropyl)-2-methylaniline

Cat. No.: B12974101
M. Wt: 164.25 g/mol
InChI Key: OFFSMAVOGRUKMR-VIFPVBQESA-N
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Description

(S)-3-(1-Aminopropyl)-2-methylaniline is a chiral amine compound with significant applications in various fields, including medicinal chemistry and organic synthesis. The compound’s structure consists of a 2-methylaniline core with an (S)-1-aminopropyl substituent at the third position, making it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-(1-Aminopropyl)-2-methylaniline typically involves the following steps:

    Starting Material: The synthesis begins with 2-methylaniline.

    Alkylation: The 2-methylaniline undergoes alkylation with a suitable alkylating agent, such as (S)-1-chloropropane, in the presence of a base like sodium hydride or potassium carbonate.

    Reduction: The resulting intermediate is then subjected to reduction using a reducing agent like lithium aluminum hydride or sodium borohydride to yield this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation and other advanced techniques may also be employed to achieve large-scale production.

Chemical Reactions Analysis

Types of Reactions: (S)-3-(1-Aminopropyl)-2-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding imines or nitriles.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

    Substitution: The amino group in this compound can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted aniline derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: Imines, nitriles.

    Reduction: Amine derivatives.

    Substitution: Substituted aniline derivatives.

Scientific Research Applications

(S)-3-(1-Aminopropyl)-2-methylaniline has diverse applications in scientific research, including:

    Medicinal Chemistry: The compound serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.

    Biological Studies: The compound’s chiral nature makes it valuable in studying enantioselective reactions and chiral recognition processes.

    Industrial Applications: It is employed in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-3-(1-Aminopropyl)-2-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. In medicinal chemistry, it may act as an agonist or antagonist at specific receptor sites, modulating biological pathways and exerting therapeutic effects.

Comparison with Similar Compounds

Uniqueness: (S)-3-(1-Aminopropyl)-2-methylaniline is unique due to its specific substitution pattern on the aniline ring, which imparts distinct chemical and biological properties. Its chiral nature and the presence of both amino and methyl groups make it a versatile intermediate in various synthetic and research applications.

Properties

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

3-[(1S)-1-aminopropyl]-2-methylaniline

InChI

InChI=1S/C10H16N2/c1-3-9(11)8-5-4-6-10(12)7(8)2/h4-6,9H,3,11-12H2,1-2H3/t9-/m0/s1

InChI Key

OFFSMAVOGRUKMR-VIFPVBQESA-N

Isomeric SMILES

CC[C@@H](C1=C(C(=CC=C1)N)C)N

Canonical SMILES

CCC(C1=C(C(=CC=C1)N)C)N

Origin of Product

United States

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